molecular formula C10H13ClN2O2 B2826906 (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride CAS No. 958488-72-7

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Katalognummer: B2826906
CAS-Nummer: 958488-72-7
Molekulargewicht: 228.68
InChI-Schlüssel: LGLCJIIJYYSZRU-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzo[b][1,4]oxazepin, which is a type of heterocyclic compound . Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and oxygen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as dibenzoxazepinamines and quinazolinimines can be synthesized using base-promoted protocols . These methods often start from commercially available compounds like 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

  • Novel Synthesis Methods: The compound has been synthesized using innovative techniques. For instance, a study by Bakthadoss and Murugan (2009) described a novel synthesis of related compounds using bromides of the Baylis–Hillman adducts and Fe/AcOH for in situ reduction and cyclization (Bakthadoss & Murugan, 2009).

Biological Activities and Applications

  • Kinase Inhibitor Development: The benzoxazepine core, similar to that in the specified compound, is found in several kinase inhibitors, as discussed in a study on process development and synthesis of a related compound by Naganathan et al. (2015) (Naganathan et al., 2015).
  • Potential in Treating Vascular Cognitive Impairment: A study by Kaur et al. (2019) on dibenzoxazepine hydroxamates, which share a structural similarity, demonstrated their potential in improving cerebral blood flow and cognitive impairment in vivo, suggesting possible therapeutic applications (Kaur et al., 2019).
  • Antibacterial and Anticancer Properties: Benzoxepine-1,2,3-triazole hybrids, which include the benzoxazepine structure, have been synthesized and evaluated for antibacterial and anticancer properties, indicating potential pharmaceutical applications, as described by Kuntala et al. (2015) (Kuntala et al., 2015).

Chemical Properties and Synthesis Approaches

  • Regioselective Synthesis: Assadzadeh et al. (2022) detailed an efficient one-pot process for the synthesis of related heterocyclic systems, highlighting the versatile nature of these compounds (Assadzadeh, Eshghi, & Afrough, 2022).

Eigenschaften

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLCJIIJYYSZRU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958488-72-7
Record name (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.